N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
This compound is a chemical substance that has been studied for its potential applications . It is a derivative of pyrazinamide, a first-line drug used in shortening TB therapy .
Synthesis Analysis
The synthesis of this compound involves the design and creation of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The solvent was distilled off under reduced pressure at a temperature below 40°C, the residue was cooled to room temperature, dichloromethane was added, the mixture was stirred for 15–20 min and cooled to 0–5°C, 1.3 mol of AlCl 3 and 1 mol of 1,3-difluorobenzene were added, and the mixture was kept at that temperature for about 4–5 h .Molecular Structure Analysis
The molecular structure of this compound is complex and involves a number of different chemical groups. The structure was solved by the dual-space algorithm and refined by full-matrix least squares against F 2 using the NoSpherA2 algorithm implemented within the Olex2 package .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve a number of different steps. These include the modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring, modulation of the amide substituent and of the benzoimidazol-2-one linker, replacement of the benzimidazol-2-one moiety with urea-like substructures, and elimination of the piperidine ring and benzoimidazol-2-one functionalization .Scientific Research Applications
Synthesis and Biological Applications
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound that has been explored in various scientific research contexts. Key studies include:
Anti-arrhythmic Activity : Research has demonstrated the synthesis of similar piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, showing significant anti-arrhythmic activity. These compounds offer potential for developing new treatments for cardiac arrhythmias (Abdel‐Aziz et al., 2009).
Insecticidal Properties : The synthesis of heterocycles incorporating a thiadiazole moiety, similar to the structure , has shown effectiveness against the cotton leafworm, indicating its potential use in pest control (Fadda et al., 2017).
PET Imaging Agent : A study synthesized a compound structurally similar to the specified chemical for potential use in PET imaging. This could assist in imaging of the IRAK4 enzyme in neuroinflammation, suggesting its application in neurology and oncology research (Wang et al., 2018).
Anticancer Activity : Novel 1,3,4-thiadiazole amide derivatives containing piperazine, akin to the compound of interest, have been synthesized and shown inhibitory effects against certain pathogens, indicating their potential in cancer treatment and antimicrobial applications (Xia, 2015).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been identified as potent inhibitors of acetylcholinesterase (ache) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission.
Mode of Action
Based on the structure and the known actions of similar compounds, it can be hypothesized that it may interact with its target by forming a covalent bond, thereby inhibiting the function of the target enzyme .
Biochemical Pathways
If we consider its potential role as an ache inhibitor, it could affect the cholinergic pathway, leading to an increase in the concentration of acetylcholine in the synaptic cleft .
Result of Action
If it acts as an ache inhibitor, it could lead to an increase in the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission .
Properties
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7OS/c19-10-16-17(21-6-5-20-16)25-7-3-12(4-8-25)11-22-18(26)13-1-2-14-15(9-13)24-27-23-14/h1-2,5-6,9,12H,3-4,7-8,11H2,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYQPLCGICTAIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=NSN=C3C=C2)C4=NC=CN=C4C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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